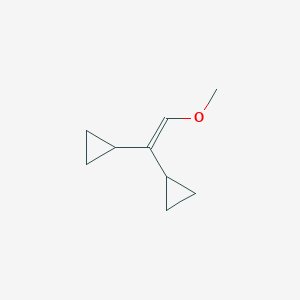
(2-Methoxyethene-1,1-diyl)dicyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxyethene-1,1-diyl)dicyclopropane is an organic compound with the molecular formula C9H14O. It is characterized by the presence of two cyclopropane rings attached to a methoxyethene group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethene-1,1-diyl)dicyclopropane typically involves the reaction of cyclopropane derivatives with methoxyethene under specific conditions. One common method involves the use of a base-catalyzed reaction where cyclopropylmethyl bromide reacts with methoxyethene in the presence of a strong base like sodium hydride. The reaction is carried out in an inert solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxyethene-1,1-diyl)dicyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride in an inert solvent.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Methoxyethene-1,1-diyl)dicyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of (2-Methoxyethene-1,1-diyl)dicyclopropane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, resulting in the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane, 1,1’-(methoxyethenylidene)bis-: Similar structure but different functional groups.
1,2-Bis(diphenylphosphino)ethane: Contains cyclopropane rings but different substituents.
2,2’-(2,2-Diphenylethene-1,1-diyl)dithiophene: Similar structural motif with different functional groups.
Uniqueness
(2-Methoxyethene-1,1-diyl)dicyclopropane is unique due to its combination of cyclopropane rings and a methoxyethene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H14O |
|---|---|
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
(1-cyclopropyl-2-methoxyethenyl)cyclopropane |
InChI |
InChI=1S/C9H14O/c1-10-6-9(7-2-3-7)8-4-5-8/h6-8H,2-5H2,1H3 |
Clave InChI |
RNGJIGOJNRFXEB-UHFFFAOYSA-N |
SMILES canónico |
COC=C(C1CC1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















